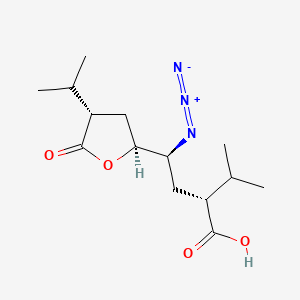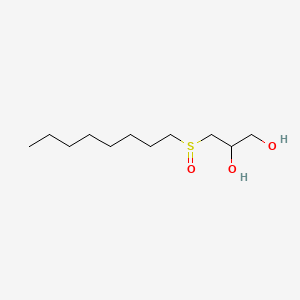
3-Amino-5-methylhexanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-methylhexanoic acid hydrochloride, also known as β-Homoleucine , is an unusual amino acid that belongs to the class of β-homo amino acids or beta amino acids . It is an organonitrogen compound and an organooxygen compound . It is functionally related to a beta-amino acid .
Molecular Structure Analysis
The molecular formula of 3-Amino-5-methylhexanoic acid hydrochloride is C7H16ClNO2 . Its average mass is 181.660 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-5-methylhexanoic acid hydrochloride include a molecular weight of 181.66 , and it is a powder in physical form . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds : It is utilized in the synthesis of various organic compounds. For instance, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is synthesized using 1-nitro-3-methylbutane, which is a related compound (Solladié-Cavallo & Khiar, 1990).
Development of Pharmaceuticals : It's a key intermediate in the enantioselective synthesis of Pregabalin, a drug used for epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder (Burk et al., 2003); (Jayachandra, 2018).
Role in Renin Inhibition : Derivatives of this compound have been studied for their ability to inhibit human amniotic renin, which could have implications in blood pressure regulation (Johnson, 1982).
Manufacturing Process Development : The manufacturing process for its derivative, (S)-3-(aminomethyl)-5-methylhexanoic acid, an anticonvulsant, has been developed, demonstrating its importance in pharmaceutical production (Hoekstra et al., 1997).
Recycling in Drug Manufacturing : Research on converting Pregabalin to (S)-(−)-3-cyano-5-methylhexanoic acid, demonstrates a method for recycling the undesired enantiomer of the drug, indicating its role in sustainable pharmaceutical practices (Zagami et al., 2012).
Antidyslipidemic and Antioxidant Activity : A related compound, 2-amino-5-hydroxyhexanoic acid, isolated from Crotalaria juncea seeds, showed lipid-lowering and antioxidant activities, suggesting potential therapeutic applications (Prasad et al., 2013).
Use in Biocatalysis : It has been used in the enantioselective hydrolysis of 3-cyano-5-methylhexanoic acid ethyl ester, demonstrating its application in biocatalytic processes (Zheng et al., 2012).
Exploring Thermosensitive Properties : Studies on phosphazene derivatives bearing amino acid ester groups, including compounds related to 3-Amino-5-methylhexanoic acid, highlight its potential in biomedical applications due to thermosensitive properties (Uslu et al., 2017).
Plant Elicitor Inducing Resistance : 2-Amino-3-methylhexanoic acid, a synthetically derived amino acid, was found to induce resistance in plants against temperature stress and pathogen attack, showcasing its potential in agriculture (Wang et al., 2022).
Contribution to Hydrophobic Structural Elements : Its analog, 6-aminohexanoic acid, is significant in the synthesis of modified peptides and polyamide synthetic fibers, underscoring its role in materials science (Markowska et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-5-methylhexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYPYHWONGEFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-methylhexanoic acid hydrochloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)
![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)







![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)


![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)
